molecular formula C22H26N2O4 B2595569 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide CAS No. 921869-76-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide

Cat. No. B2595569
CAS RN: 921869-76-3
M. Wt: 382.46
InChI Key: ACUSXLPJDILESM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and a cyclic structure. The name suggests it contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also appears to have a methoxy group (-OCH3) and an amide group (-CONH2) attached to the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzoxazepine ring, followed by various functional group interconversions to introduce the amide and methoxy groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazepine ring likely contributes significantly to the compound’s three-dimensional structure, as the ring can adopt various conformations .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group might be hydrolyzed under acidic or basic conditions, and the methoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide and methoxy groups could impact the compound’s solubility in various solvents .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives incorporating thiazole rings have shown inhibitory actions against various strains of bacteria and fungi, indicating potential use in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Tubulin-binding and Anticancer Activity

Dibenz[c,e]oxepines, which share some structural resemblance, have been investigated for their ability to inhibit tubulin polymerization and exhibit cytotoxicity against leukemia cells. This suggests possible applications in cancer research, specifically in identifying novel chemotherapeutic agents (Edwards, Hadfield, Wallace, & Ducki, 2011).

Neuropharmacological Applications

Hexahydrobenzo[a]phenanthridine derivatives, akin in structure to the compound , have been studied for their effects on dopamine receptors, indicating potential research applications in neuropharmacology, particularly in the study of dopamine-related disorders (Smith, Nichols, Mailman, & Lawler, 1997).

Serotonin Receptor Antagonists

Studies on benzodiazepine analogs have explored their antagonistic effects on serotonin receptors, highlighting possible applications in understanding and treating disorders related to serotonin dysregulation (Harada et al., 1995).

Antiproliferative Effects on Cancer Cells

Research on pyrazolodiazepinones has demonstrated antiproliferative activities on melanoma and hematopoietic cell lines, suggesting the potential of similar compounds in cancer treatment research (Kim et al., 2011).

Fungicidal Activity

Derivatives of benzo[e][1,2]oxazepinones have shown moderate to high fungicidal activities against several phytopathogenic fungi, indicating their potential application in agricultural research to develop new fungicides (Yang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict how this compound might interact with biological systems .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-12-24-18-11-8-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUSXLPJDILESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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